4,4'-Dichlorodiphenyl sulfone

Polymer Chemistry Nucleophilic Aromatic Substitution Poly(ether sulfone) Synthesis

High-purity DCDPS (>99% 4,4′-isomer) is essential for high-performance polysulfone and polyethersulfone manufacturing. Lower purity grades introduce angular defects, degrading mechanical and thermal properties. This monomer is critical for applications requiring elevated temperature stability (Tg ~220°C), high tensile strength (64-77 MPa), or low fuel crossover in PEMFCs. Procure only high-isomer-purity material to ensure optimal polymer performance.

Molecular Formula C12H8Cl2O2S
Molecular Weight 287.2 g/mol
CAS No. 80-07-9
Cat. No. B033224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dichlorodiphenyl sulfone
CAS80-07-9
SynonymsBis(p-chlorophenyl)sulfone;  1,1’-Sulfonylbis(4-chlorobenzene);  4,4’-Dichlorodiphenyl Sulfone;  4-Chloro-1-(4-chlorophenylsulfonyl)benzene;  4-Chlorophenyl Sulfone;  B 0810;  Bis(4-chlorophenyl) Sulfone;  Bis(p-chlorophenyl) Sulfone;  Di-p-chlorophenyl Sulf
Molecular FormulaC12H8Cl2O2S
Molecular Weight287.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C12H8Cl2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H
InChIKeyGPAPPPVRLPGFEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
Soluble in ethanol and chloroform.
Slightly soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dichlorodiphenyl Sulfone (CAS 80-07-9) Procurement Guide: Monomer Baseline for High-Performance Polymer Synthesis


4,4′-Dichlorodiphenyl sulfone (DCDPS), an aromatic sulfone with the formula (ClC₆H₄)₂SO₂, is a foundational electrophilic monomer for high-performance thermoplastics [1]. It serves as the key building block for poly(ether sulfone) (PES), polysulfone (PSU), and polyphenylsulfone (PPSU) engineering plastics, imparting thermal stability and chemical resistance [2]. Its commercial utility hinges on high isomeric purity (>99.0% 4,4′-isomer) to ensure linear, high-molecular-weight polymer chains essential for optimal material performance [3].

Why Generic Substitution of 4,4'-Dichlorodiphenyl Sulfone Fails in Critical Polymerizations


Substituting DCDPS with alternative aryl halides or sulfones introduces significant risks to polymerization outcomes and final material properties. For instance, replacing DCDPS with the more reactive 4,4′-difluorodiphenyl sulfone (DFDPS) fundamentally alters the kinetics, leading to higher yields of cyclic oligomers and potentially lower molecular weights [1]. Conversely, less reactive analogs like 4,4′-dichlorodiphenyl sulfide (DCDPS) require harsher conditions and may compromise the thermal stability of the resultant polymer [2]. Furthermore, the use of non-4,4′-isomers or lower-purity DCDPS results in angular, non-linear polymer chains, severely degrading mechanical and thermal performance [3].

4,4'-Dichlorodiphenyl Sulfone (CAS 80-07-9) Product-Specific Quantitative Evidence Guide


4,4'-Dichlorodiphenyl Sulfone vs. 4,4'-Difluorodiphenyl Sulfone: Quantifying Reactivity and Polymerization Outcomes

DCDPS exhibits significantly lower reactivity in nucleophilic aromatic substitution polycondensations compared to 4,4′-difluorodiphenyl sulfone (DFDPS). This difference directly impacts achievable conversion and molecular weight [1]. In direct comparison, polymerizations using DCDPS yield lower conversions, lower molecular weights, and a lower fraction of cyclic oligomers [2].

Polymer Chemistry Nucleophilic Aromatic Substitution Poly(ether sulfone) Synthesis

Polyethersulfone (PES) vs. Polysulfone (PSU): Glass Transition Temperature (Tg) Comparison from DCDPS-Derived Polymers

The choice of bisphenol co-monomer with DCDPS dictates the final polymer's glass transition temperature (Tg), a critical performance metric. Polyethersulfone (PES), derived from DCDPS and bisphenol S, exhibits a Tg of approximately 220°C [1]. In contrast, polysulfone (PSU), derived from DCDPS and bisphenol A, has a Tg of approximately 195°C [2].

Polymer Science Thermal Properties High-Performance Thermoplastics

Polyethersulfone (PES) vs. Polysulfone (PSU): Quantified Tensile Strength Difference from DCDPS-Derived Polymers

The mechanical performance of DCDPS-based polymers varies significantly with co-monomer choice. Pure polyethersulfone (PES) derived from DCDPS and bisphenol S exhibits a tensile strength of approximately 58 MPa [1]. Cross-linked polysulfone (PSU) variants based on DCDPS, bisphenol A, and hexafluorobisphenol A (6AF) demonstrate higher tensile strengths in the range of 64–77 MPa [2].

Polymer Engineering Mechanical Properties Materials Science

4,4'-Dichlorodiphenyl Sulfone Isomeric Purity: Impact on Polymer Chain Linearity and Thermal Stability

The isomeric purity of DCDPS is critical. Industrial patents explicitly state that exclusively the 4,4′-isomer forms linear, non-angular polymers that possess the desired product properties, including chemical and thermal stability [1]. The presence of 2,4′- and 3,4′-isomers disrupts chain packing and reduces performance. Commercial high-purity DCDPS is specified at >99.0% 4,4′-isomer [2].

Monomer Purity Polymer Synthesis Thermal Properties

SPSSF40 Membrane vs. Nafion 212: Reduced Hydrogen Crossover from DCDPS-Derived Disulfonated Copolymer

Disulfonated poly(sulfide sulfone) (SPSSF) copolymers synthesized from DCDPS and 3,3′-disulfonate-4,4′-dichlorodiphenylsulfone (SDCDPS) yield proton exchange membranes with excellent performance. Specifically, the SPSSF40 membrane exhibits H₂ crossover density only 50% of that of the industry-standard Nafion 212 membrane [1].

Proton Exchange Membrane Fuel Cells Polymer Electrolyte

Optimal Application Scenarios for 4,4'-Dichlorodiphenyl Sulfone Based on Quantified Differentiation


Synthesis of Polyethersulfone (PES) for High-Heat Medical and Aerospace Components

For applications demanding continuous use at elevated temperatures, such as sterilizable medical devices (e.g., surgical trays, dental equipment) or aerospace interior components, DCDPS is the monomer of choice. When polymerized with bisphenol S, it yields PES with a glass transition temperature (Tg) of approximately 220°C, which is 25°C higher than the alternative polysulfone (PSU) derived from DCDPS and bisphenol A [1]. This higher Tg ensures sustained mechanical integrity and dimensional stability in high-heat environments [2].

Synthesis of Polysulfone (PSU) for Structural Applications Requiring High Tensile Strength

When high tensile strength is the primary requirement, DCDPS can be utilized to synthesize tailored polysulfone (PSU) copolymers. By incorporating specific co-monomers like hexafluorobisphenol A (6AF) and employing cross-linking strategies, DCDPS-based PSU films can achieve tensile strengths in the range of 64–77 MPa, representing a 10–33% improvement over base polyethersulfone (PES) at approximately 58 MPa [1]. This makes such formulations ideal for structural components in water treatment systems, industrial machinery, and automotive under-hood parts.

Proton Exchange Membranes (PEMs) for Fuel Cells with Enhanced Efficiency

For proton exchange membrane fuel cell (PEMFC) development, DCDPS serves as a critical precursor for advanced hydrocarbon-based membranes. Sulfonated copolymers derived from DCDPS, such as disulfonated poly(sulfide sulfone) (SPSSF), demonstrate a 50% reduction in hydrogen crossover density compared to the perfluorinated benchmark, Nafion 212 [1]. This lower fuel crossover translates directly to improved fuel efficiency and reduced parasitic losses, positioning DCDPS-based PEMs as promising alternatives for next-generation fuel cell stacks.

High-Purity Monomer Sourcing for Linear Polymer Architectures

In any polymerization aiming for maximum thermal stability, chemical resistance, and mechanical performance, the procurement of high-purity DCDPS (>99.0% 4,4′-isomer) is mandatory. Lower purity grades containing 2,4′- and 3,4′-isomers introduce angular defects in the polymer backbone, drastically reducing the material's glass transition temperature, tensile strength, and resistance to harsh chemicals [1]. This makes high-purity DCDPS the essential starting material for all high-performance polysulfone and polyethersulfone manufacturing processes.

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